molecular formula C10H15NO2 B3276621 1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene CAS No. 6440-87-5

1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene

Cat. No.: B3276621
CAS No.: 6440-87-5
M. Wt: 181.23 g/mol
InChI Key: BIWHLVXMIXGLJA-UHFFFAOYSA-N
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Description

1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene, also known as 2-(3-methoxyphenoxy)propan-1-amine, is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . Its structure features a propan-1-amine chain with an ether linkage to a 2-methoxybenzene ring, making it a valuable chiral building block in medicinal chemistry research . This compound is related to a class of molecules investigated for their potential to inhibit metallo-beta-lactamases (MBLs), as noted in patent literature concerning antibacterial agents . MBLs are enzymes produced by bacteria that confer resistance to a wide range of beta-lactam antibiotics, including carbapenems. Researchers are exploring such compounds to overcome antibiotic resistance and restore the efficacy of existing drugs . The structural motifs present in this compound, particularly the ether and methoxy groups, are of significant interest for structure-activity relationship (SAR) studies. Handle this product with care; it is classified with the signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. It should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(7-11)13-10-6-4-3-5-9(10)12-2/h3-6,8H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWHLVXMIXGLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291172
Record name 1-Propanamine, 2-(2-methoxyphenoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6440-87-5
Record name 1-Propanamine, 2-(2-methoxyphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6440-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 2-(2-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 1 Aminopropan 2 Yl Oxy 2 Methoxybenzene and Its Stereoisomers

Retrosynthetic Analysis and Key Precursor Derivatization Strategies for 1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary bond disconnections: the ether linkage (C-O) and the carbon-nitrogen bond (C-N) within the aminopropanol (B1366323) side chain. This leads to two main synthetic strategies.

Strategy A: Ether formation followed by amination. This is the most common and convergent approach. The key disconnection is the ether bond, suggesting a Williamson ether synthesis. This involves the reaction of guaiacol (B22219) (2-methoxyphenol) with a suitable three-carbon electrophile containing a latent or protected amino group. A highly effective precursor for this strategy is a chiral epihalohydrin, such as (R)- or (S)-epichlorohydrin. The subsequent step involves the ring-opening of the resulting epoxide with an amine source, such as ammonia (B1221849) or a protected amine, to introduce the amino group.

Strategy B: Amination followed by ether formation. This less common approach involves first constructing the chiral 1-aminopropan-2-ol (B43004) backbone and then coupling it with a guaiacol derivative. This might involve the reaction of a protected (S)-1-amino-2-propanol with a guaiacol derivative activated for nucleophilic aromatic substitution, although this is generally less efficient than the Williamson ether synthesis.

The derivatization of key precursors is crucial for the success of these syntheses. For the chiral aminopropanol unit, starting from readily available chiral building blocks like (S)-alanine is a viable option. (S)-alanine can be reduced to (S)-alaninol ( (S)-2-amino-1-propanol), which can then be converted to a suitable precursor for the Williamson ether synthesis. For instance, the amino group can be protected with a suitable protecting group (e.g., Boc or Cbz) and the primary alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate).

A critical precursor in the more common strategy is the chiral epoxide. The synthesis of enantiomerically pure epichlorohydrin (B41342) is well-established, often involving kinetic resolution of the racemic mixture.

Novel Approaches in the Asymmetric Synthesis of this compound Enantiomers and Diastereomers

The stereocenter in this compound is a key determinant of its biological activity. Therefore, the development of efficient asymmetric syntheses is of paramount importance.

Use of Chiral Pool Starting Materials: A straightforward approach is to utilize readily available chiral starting materials. As mentioned, (S)-alanine can be converted to (S)-1-amino-2-propanol. This chiral building block can then be incorporated into the target molecule.

Catalytic Asymmetric Synthesis: Modern synthetic chemistry offers powerful catalytic methods for establishing stereocenters with high enantioselectivity.

Asymmetric Epoxidation: The Sharpless asymmetric epoxidation of allylic alcohols can be employed to generate chiral epoxy alcohols, which can then be converted to the desired aminopropanol fragment.

Enzymatic Resolutions: Enzymes, particularly lipases, can be used for the kinetic resolution of racemic intermediates. For instance, a racemic mixture of a protected 1-chloro-2-propanol (B90593) could be acylated enantioselectively by a lipase, allowing for the separation of the acylated and unreacted enantiomers.

Transaminases: Biocatalysis using ω-transaminases offers a green and highly selective method for the synthesis of chiral amines from prochiral ketones. A suitable keto-ether precursor could be synthesized and then subjected to an asymmetric amination using a transaminase to directly install the chiral amino group with high enantiomeric excess.

Substrate-Controlled Diastereoselective Synthesis: When multiple stereocenters are present, substrate-controlled methods can be employed to generate specific diastereomers. While the target molecule has only one stereocenter, this approach is relevant for the synthesis of more complex analogs.

A practical and efficient four-step enantioselective synthesis of mexiletine (B70256) analogues, which are structurally similar to the target compound, has been reported. This methodology could be adapted for the synthesis of this compound. The key steps involve the preparation of an aryloxy acetophenone, conversion to an oxime, and a highly enantioselective reduction of the benzyloxime α-ether catalyzed by a spiroborate ester.

Optimization of Reaction Conditions and Yield Enhancement in the Synthesis of this compound

To ensure the economic viability and efficiency of the synthesis, optimization of reaction conditions is crucial. Key parameters that can be tuned to enhance yields and minimize side reactions include the choice of solvent, base, temperature, and catalyst.

Williamson Ether Synthesis Optimization: In the Williamson ether synthesis between guaiacol and a chiral precursor, the choice of base and solvent is critical. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the phenolic hydroxyl group of guaiacol. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the SN2 reaction. Phase-transfer catalysts can also be used to improve the reaction rate and yield, especially when dealing with heterogeneous reaction mixtures.

ParameterCondition 1Condition 2Condition 3
Base K2CO3NaHCs2CO3
Solvent AcetoneDMFAcetonitrile
Temperature RefluxRoom Temp80 °C
Catalyst NoneTetrabutylammonium bromide18-Crown-6
Typical Yield ModerateGoodHigh

Epoxide Ring-Opening Optimization: The ring-opening of the epoxide with an amine is another critical step. The regioselectivity of this reaction is important. The use of a large excess of the amine can drive the reaction to completion. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). The temperature can be varied to control the reaction rate.

ParameterCondition 1Condition 2
Amine Source NH3 (in MeOH)NaN3 followed by reduction
Solvent MethanolEthanol/Water
Temperature Room Temp50 °C
Pressure Sealed tubeAtmospheric
Typical Yield GoodHigh

Principles of Green Chemistry Applied to the Sustainable Production of this compound

The application of green chemistry principles is essential for the development of sustainable and environmentally friendly synthetic processes in the pharmaceutical industry.

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. The Williamson ether synthesis followed by epoxide ring-opening generally has a good atom economy.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For example, the use of greener solvents like ethanol or water, where feasible, is preferred over chlorinated solvents.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Asymmetric catalysis, in particular, is a key green technology as it avoids the need for chiral auxiliaries and resolutions, which generate waste. Biocatalysis, using enzymes like transaminases, is an excellent example of a green approach to chiral amine synthesis as it often proceeds in aqueous media under mild conditions.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Renewable Feedstocks: The use of starting materials derived from renewable resources is a key aspect of green chemistry. While guaiacol is often derived from petrochemical sources, it can also be obtained from lignin, a renewable biomass source.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Sophisticated Structural Elucidation and Conformational Analysis of 1 1 Aminopropan 2 Yl Oxy 2 Methoxybenzene

High-Resolution Spectroscopic Techniques for Delineating the Intramolecular Architecture of 1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene

The precise molecular structure of this compound is determined through a combination of high-resolution spectroscopic methods. Techniques such as two-dimensional nuclear magnetic resonance (2D NMR) and vibrational spectroscopy (Infrared and Raman) are indispensable for mapping the connectivity of atoms and the nature of chemical bonds within the molecule.

2D NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide unambiguous proton-proton and proton-carbon correlations, respectively. These correlations are critical for assigning the chemical shifts of each nucleus and confirming the bonding framework, from the methoxy (B1213986) group on the benzene (B151609) ring to the aminopropane side chain.

Vibrational spectroscopy offers complementary information by identifying the characteristic vibrational frequencies of the molecule's functional groups. Key vibrational modes would include N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic portions, C-O stretching of the ether and methoxy groups, and the bending modes of the aminopropane backbone.

Spectroscopic Data Type Anticipated Key Features
¹H NMR Signals for aromatic protons, methoxy protons, aminopropane chain protons (CH, CH₂, CH₃), and amine (NH₂) protons.
¹³C NMR Resonances for aromatic carbons (including ipso, ortho, meta, para positions), methoxy carbon, and aliphatic carbons of the aminopropane side chain.
COSY Cross-peaks indicating scalar coupling between adjacent protons in the aminopropane chain and within the aromatic ring.
HSQC Correlation peaks linking each proton to its directly attached carbon atom.
FTIR/Raman Characteristic absorption bands for N-H, C-H (aromatic/aliphatic), C=C (aromatic), and C-O bonds.

Single-Crystal X-ray Diffraction Studies on the Solid-State Conformation and Intermolecular Interactions of this compound

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would reveal the exact bond lengths, bond angles, and torsion angles of this compound, providing an unambiguous depiction of its preferred conformation in the crystalline form.

Furthermore, X-ray diffraction analysis elucidates the intermolecular forces that govern the crystal packing. For this molecule, hydrogen bonding involving the primary amine (N-H) as a donor and the ether or methoxy oxygen atoms as acceptors is expected to be a dominant interaction. These hydrogen bonds, along with weaker van der Waals forces and potentially C-H···π interactions, would dictate how the molecules arrange themselves into a three-dimensional lattice.

Crystallographic Parameter Information Provided
Unit Cell Dimensions (a, b, c, α, β, γ) The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry operations that define the crystal lattice.
Atomic Coordinates (x, y, z) The precise position of each atom within the unit cell.
Bond Lengths and Angles The geometry of the molecule in the solid state.
Torsion Angles The conformation of the flexible aminopropane side chain.
Intermolecular Contacts Details of hydrogen bonding and other non-covalent interactions.

Gas-Phase and Solution-Phase Conformational Landscapes of this compound via Computational and Experimental Methods

While X-ray crystallography provides a static picture of the solid state, the conformational flexibility of this compound is critical to its behavior in the gas and solution phases. The molecule possesses several rotatable bonds, particularly within the aminopropane ether side chain, leading to a complex conformational landscape.

Computational chemistry, utilizing methods such as density functional theory (DFT), is employed to perform a systematic conformational search. These calculations can identify and rank the relative energies of various stable conformers (local minima on the potential energy surface). The results can predict the most likely shapes the molecule will adopt and the energy barriers for converting between them.

Experimental techniques, such as variable-temperature NMR, can provide evidence for the existence of multiple conformers in solution. Changes in the NMR spectra as a function of temperature can indicate dynamic exchange processes between different conformations, allowing for the experimental validation of computational models.

Chiroptical Spectroscopy for Stereochemical Assignment and Enantiomeric Excess Determination of this compound

The presence of a stereocenter at the second position of the aminopropane chain means that this compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopic techniques are essential for studying these stereoisomers.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. Each enantiomer will produce a unique CD spectrum, which is often a mirror image of the other. This technique is highly sensitive to the three-dimensional structure and can be used to assign the absolute configuration (R or S) of a given enantiomer, typically by comparing the experimental spectrum to one predicted by quantum chemical calculations.

Optical Rotatory Dispersion (ORD) measures the rotation of the plane of polarized light as a function of wavelength. Like CD, ORD provides a characteristic spectrum for each enantiomer and can be used for stereochemical analysis. These methods are also quantitative and can be used to determine the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity.

Mechanistic Investigations into the Reactivity and Chemical Transformations of 1 1 Aminopropan 2 Yl Oxy 2 Methoxybenzene

Elucidation of Reaction Pathways and Transition States in the Derivatization of 1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene

There are no published studies that elucidate the specific reaction pathways or transition states involved in the derivatization of this compound. Research in this area would typically involve computational modeling and experimental analysis to map the energetic profiles of potential reactions, such as N-acylation, N-alkylation, or reactions involving the aromatic ring. However, such investigations have not been reported for this particular compound.

Catalytic Transformations Involving this compound as a Substrate or Ligand

No literature is available that describes the use of this compound as either a substrate in catalytic transformations or as a ligand in coordination chemistry. The presence of a primary amine and an ether linkage suggests potential for its use as a bidentate ligand in catalysis, but no studies have been published to confirm or explore this possibility.

Photochemical and Electrochemical Reactivity Profiling of this compound

A search of the scientific literature yielded no data on the photochemical or electrochemical reactivity of this compound. Profiling in these areas would involve techniques such as cyclic voltammetry, spectroelectrochemistry, and photolysis studies to determine its redox potentials, excited-state behavior, and potential for light-induced reactions. At present, this information is not available.

Kinetic and Thermodynamic Studies on the Stability and Degradation Mechanisms of this compound

There are no kinetic or thermodynamic studies focused on the stability and degradation mechanisms of this compound. Such research would provide critical data on its shelf-life, potential degradation pathways under various conditions (e.g., pH, temperature, light exposure), and the identity of its degradation products. The absence of this data means its stability profile is currently unknown.

Due to the lack of specific research on this compound, no data tables with detailed research findings can be generated.

Advanced Applications of 1 1 Aminopropan 2 Yl Oxy 2 Methoxybenzene in Non Biological Systems

Role of 1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene as a Chiral Ligand in Coordination Chemistry and Asymmetric Catalysis.

There is no specific research data available in peer-reviewed literature that details the use of this compound as a chiral ligand in coordination chemistry or its application in asymmetric catalysis. The presence of a chiral 1-aminopropan-2-ol (B43004) side chain provides a stereocenter and potential coordination sites (the amino and hydroxyl groups), which are characteristic features of chiral ligands. In principle, this molecule could coordinate with various metal centers to form chiral catalysts. However, studies detailing the synthesis of such metal complexes, their structural characterization, and their efficacy in promoting asymmetric reactions (e.g., asymmetric hydrogenation, alkylation, or epoxidation) have not been reported. Consequently, there are no available data on reaction yields, enantiomeric excesses, or substrate scopes for catalytic processes employing this specific compound as a ligand.

Integration of this compound into Functional Materials and Polymers.

An extensive search of the scientific literature did not yield any studies on the integration of this compound into functional materials or polymers. The primary amine and secondary alcohol functionalities could theoretically serve as points for polymerization or for grafting onto existing polymer backbones. Such modifications could imbue the resulting materials with specific properties, such as chirality for separation applications or altered surface characteristics. However, no published research describes the synthesis of polymers or functional materials incorporating this compound. As a result, there is no data on the properties, performance, or applications of such materials.

Development of this compound-based Analytical Probes and Chemical Reagents.

There is no available scientific literature describing the development or use of this compound as an analytical probe or a chemical reagent. While its structure could potentially be modified to include chromophores, fluorophores, or other signaling units for use in analytical chemistry, no such derivatives or applications have been reported. Similarly, its use as a specific chemical reagent in organic synthesis or other chemical processes has not been documented in the available literature.

Structure Activity Relationship Sar and Molecular Interaction Studies of 1 1 Aminopropan 2 Yl Oxy 2 Methoxybenzene Non Clinical Focus

Systematic Modification of the 1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene Scaffold and its Impact on Molecular Interactions In Vitro

Systematic modifications of the this compound scaffold are crucial for understanding its structure-activity relationship (SAR) and optimizing its interaction with molecular targets. By altering specific functional groups, researchers can probe the chemical space around the core structure and identify key features that govern binding affinity and selectivity. Based on studies of analogous compounds that interact with monoamine transporters, several key areas of the this compound molecule can be identified for systematic modification. nih.govresearchgate.net

Key Modification Sites:

The Aromatic Ring: The substitution pattern on the benzene (B151609) ring is a critical determinant of binding affinity and selectivity for monoamine transporters. For instance, in related phenylethylamine series, the position and nature of substituents significantly influence interaction with SERT and DAT. nih.gov For the this compound scaffold, modifications could include altering the position of the methoxy (B1213986) group (e.g., to the 3- or 4-position) or introducing other substituents such as halogens (e.g., chlorine, fluorine) or trifluoromethyl groups. These changes would modulate the electronic and steric properties of the ring, potentially enhancing interactions within the hydrophobic S1 binding pocket of monoamine transporters. nih.gov

The Methoxy Group: The ortho-methoxy group likely plays a significant role in orienting the molecule within the binding pocket of its target. Converting this group to other alkoxy groups of varying sizes (e.g., ethoxy, propoxy) or to a hydroxyl group would provide insight into the steric and hydrogen-bonding requirements of the binding site.

The Propylamine Side Chain: The aminopropane side chain is essential for the primary interaction with monoamine transporters, typically forming an ionic bond with a conserved aspartate residue in the binding pocket. nih.gov Modifications to this chain can have profound effects on affinity and transporter selectivity.

N-Alkylation: Substitution on the primary amine (e.g., N-methyl, N-ethyl) can alter selectivity between SERT and DAT. For example, in some phenylethylamine series, N-methylation can slightly increase SERT activity. nih.gov

Hydroxylation: Introduction of a hydroxyl group on the beta-position of the side chain has been shown to decrease affinity for both SERT and DAT in related compounds. nih.gov

The following interactive table summarizes hypothetical modifications to the this compound scaffold and their potential impact on molecular interactions based on SAR studies of analogous compounds.

Modification Site Modification Potential Impact on Molecular Interaction Rationale based on Analogous Compounds
Aromatic RingShift methoxy to 4-positionAltered selectivity profile for DAT/SERT/NETPositional isomers of substituents on the phenyl ring of phenylethylamines show varied affinities for monoamine transporters.
Aromatic RingAddition of a 4-chloro groupPotential increase in SERT affinityHalogen substitution on the phenyl ring can enhance binding to monoamine transporters. nih.gov
Methoxy GroupConversion to ethoxyPotential decrease in affinity due to steric hindranceThe binding pocket may have specific size constraints.
Propylamine ChainN-methylationPotential increase in SERT affinityN-alkylation is a common strategy to modulate transporter selectivity. nih.gov
Propylamine ChainBeta-hydroxylationLikely decrease in affinity for DAT and SERTIntroduction of a polar hydroxyl group can disrupt hydrophobic interactions in the binding pocket. nih.gov

High-Throughput Screening Methodologies for Identifying Molecular Targets and Ligand Binding Sites for this compound

High-throughput screening (HTS) is a critical tool in modern drug discovery for rapidly assessing the interaction of large numbers of compounds with biological targets. enamine.net For a novel compound like this compound, HTS can be employed to identify its primary molecular targets and characterize its binding profile across a range of receptors and transporters.

Common HTS approaches for this class of compounds include:

Radioligand Binding Assays: This is a classic and robust method for determining the affinity of a test compound for a specific receptor or transporter. The assay measures the ability of the unlabeled compound (this compound) to displace a known radiolabeled ligand from its binding site. By performing these assays in a high-throughput format using multi-well plates, the affinity of the compound can be determined for a large panel of targets, such as the monoamine transporters (DAT, SERT, NET) and various serotonin (B10506) receptor subtypes. researchgate.netacs.org

Fluorescence-Based Assays: These assays utilize fluorescent probes that change their properties upon binding to a target or as a result of transporter activity. For instance, fluorescent substrates for monoamine transporters can be used to measure the inhibitory effect of this compound on transporter function. nih.gov The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput platform that can be used for such assays. enamine.net

In Silico Screening: Computational methods, such as molecular docking, can be used to screen large virtual libraries of compounds against the three-dimensional structures of potential protein targets. acs.orgnih.gov For this compound, docking studies could be performed against crystal structures of DAT, SERT, and various serotonin receptors to predict its binding mode and affinity. nih.gov These computational predictions can then be used to prioritize experimental testing.

The following interactive table outlines HTS methodologies that could be applied to this compound.

HTS Methodology Principle Potential Targets to Screen Information Gained
Radioligand Binding AssaysCompetitive displacement of a radiolabeled ligandMonoamine transporters (DAT, SERT, NET), Serotonin receptors (5-HT1A, 5-HT2A, etc.), Adrenergic receptors, Dopamine receptorsBinding affinity (Ki) and selectivity profile
Fluorescence-Based Uptake AssaysInhibition of the uptake of a fluorescent substrateMonoamine transporters (DAT, SERT, NET)Functional inhibition (IC50) of transporter activity
In Silico DockingComputational prediction of binding to a protein structureCrystal structures of DAT, SERT, and various G-protein coupled receptorsPredicted binding affinity, binding pose, and identification of key interacting residues

Biophysical Characterization of this compound-Target Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, NMR Titration)

Once a primary molecular target for this compound has been identified through HTS, biophysical techniques can provide detailed information about the binding event, including the kinetics, thermodynamics, and stoichiometry of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (the target protein) immobilized on a sensor chip. This method provides real-time data on the association and dissociation of the complex, allowing for the determination of the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD). enamine.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH), entropy (ΔS), and the binding affinity (KD). ITC also allows for the determination of the stoichiometry of the binding event.

Nuclear Magnetic Resonance (NMR) Titration: NMR spectroscopy can be used to monitor the changes in the chemical shifts of specific atoms in the target protein upon the addition of a ligand. This method can identify the specific amino acid residues involved in the binding interaction, providing valuable information about the binding site and the conformational changes that occur upon ligand binding.

The following interactive table summarizes the application of these biophysical techniques to study the interaction of this compound with a putative molecular target.

Biophysical Technique Principle Parameters Determined Insights Provided
Surface Plasmon Resonance (SPR)Change in refractive index upon binding to a sensor surfaceOn-rate (ka), Off-rate (kd), Dissociation constant (KD)Kinetics of the binding interaction
Isothermal Titration Calorimetry (ITC)Measurement of heat changes upon bindingBinding affinity (KD), Enthalpy change (ΔH), Entropy change (ΔS), Stoichiometry (n)Thermodynamics of the binding interaction
NMR TitrationChanges in nuclear spin states upon ligand bindingIdentification of interacting residuesLocation of the binding site on the protein

Mechanistic Investigations of Enzyme Modulation or Receptor Binding by this compound and its Analogs

Mechanistic studies aim to elucidate how this compound and its analogs exert their effects at the molecular level. This can involve investigating whether they act as inhibitors, substrates, or allosteric modulators of their target proteins.

Enzyme Inhibition Studies: If the target is an enzyme, such as monoamine oxidase (MAO), studies would be conducted to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and whether it is reversible or irreversible. nih.govyoutube.com For example, studies on related benzofuran (B130515) derivatives have identified potent and reversible inhibitors of MAO-A and MAO-B. nih.gov Kinetic analyses, such as Lineweaver-Burk plots, can be used to distinguish between different mechanisms of enzyme inhibition. youtube.com

Transporter Function Assays: For monoamine transporters, it is important to determine whether the compound acts as an inhibitor of neurotransmitter reuptake or as a substrate that is itself transported. nih.gov This can be investigated using in vitro uptake and release assays in cells expressing the specific transporter. For instance, amphetamine and its derivatives are known to be substrates for monoamine transporters and can induce neurotransmitter efflux. nih.gov

Receptor Functional Assays: If the target is a receptor, functional assays are used to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors, this can be assessed by measuring downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.

The following interactive table outlines potential mechanisms of action for this compound at different classes of molecular targets.

Molecular Target Class Potential Mechanism of Action Investigative In Vitro Assays Expected Outcome
Monoamine Transporters (DAT, SERT, NET)Reuptake inhibitor or Substrate (releaser)[³H]-neurotransmitter uptake assays, in vitro release assaysInhibition of neurotransmitter uptake or induction of neurotransmitter release
Monoamine Oxidase (MAO)Reversible or Irreversible inhibitorEnzyme kinetic assays (e.g., measuring the oxidation of a substrate)Determination of inhibition type (competitive, non-competitive) and reversibility
Serotonin ReceptorsAgonist, Antagonist, or Partial AgonistSecond messenger assays (e.g., cAMP accumulation, calcium mobilization)Stimulation or inhibition of receptor-mediated signaling pathways

Future Perspectives and Emerging Research Avenues for 1 1 Aminopropan 2 Yl Oxy 2 Methoxybenzene

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of 1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene Derivatives

The convergence of artificial intelligence (AI) and chemistry is revolutionizing molecular design and discovery. For this compound, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and accelerate the identification of derivatives with tailored properties.

Generative AI models, trained on extensive molecular databases, can design novel derivatives of this compound that possess desirable drug-like properties. These models can learn the underlying relationships between chemical structures and their biological activities, physicochemical properties, and potential toxicity. For instance, a generative model could be conditioned to produce structures that are predicted to have high binding affinity to a specific biological target while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Furthermore, ML algorithms can significantly expedite the optimization of synthetic pathways. Techniques like Bayesian optimization have been successfully employed to refine reaction conditions for amine synthesis, including variables such as temperature, catalyst loading, and solvent choice, leading to improved yields and reduced costs. This approach minimizes the number of experiments required, making the discovery process more efficient. By leveraging ML, researchers can move beyond traditional one-variable-at-a-time experimentation to a more holistic, multi-parameter optimization of the synthesis of this compound and its analogs.

Table 1: Potential Applications of AI/ML in the Study of this compound Derivatives

AI/ML ApplicationDescriptionPotential Impact
Generative Molecular Design Creation of novel, virtual derivatives based on the core scaffold.Rapidly identifies new candidate molecules with potentially enhanced properties.
Property Prediction In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles.Reduces the need for extensive preliminary experimental testing and flags potential issues early.
Synthesis Optimization ML algorithms predict optimal reaction conditions (yield, selectivity) for synthetic routes.Accelerates process development, reduces waste, and lowers manufacturing costs.
Target Identification AI tools can analyze biological data to suggest potential protein targets for new derivatives.Guides research toward the most promising therapeutic areas.

Potential for this compound in Advanced Materials Science and Nanotechnology

The structural features of this compound suggest its potential as a building block in materials science and nanotechnology. The aromatic ring, amine group, and ether linkage provide multiple points for polymerization or functionalization onto other substrates.

In nanotechnology, derivatives of this compound could be incorporated into drug delivery systems. Nanoparticles, such as polymeric nanoparticles or liposomes, can be functionalized with molecules containing amine groups to enhance cellular uptake or to target specific tissues. The core structure of this compound could be modified to act as a linker, tethering therapeutic agents to a nanocarrier. This could lead to more effective and targeted treatments for a variety of diseases, including cancer and neurodegenerative disorders.

Furthermore, the dimethoxybenzene moiety is a component in some organic electronic materials. Research could explore the polymerization of functionalized this compound derivatives to create novel polymers with interesting optical or electronic properties. The amine group could also be used to graft these molecules onto surfaces, creating modified materials with altered surface chemistry, which could have applications in sensors or specialized coatings.

Green Synthesis and Sustainable Production Technologies for this compound

Modern chemical synthesis places a strong emphasis on sustainability and environmentally friendly processes. Future research into the production of this compound should prioritize green chemistry principles.

One promising avenue is the use of biocatalysis. Whole-cell biocatalysis systems have been developed for the sustainable synthesis of aromatic amines from renewable feedstocks, offering an alternative to traditional chemical methods that often rely on harsh conditions and hazardous reagents. Enzymes could potentially be engineered to perform key steps in the synthesis of this compound, reducing the environmental impact.

Another approach involves the use of greener solvents and reaction conditions. Deep eutectic solvents (DESs) have emerged as effective and environmentally benign media for amine synthesis, in some cases enhancing catalytic activity. Additionally, methods such as microwave-assisted synthesis can reduce reaction times and energy consumption. The development of catalytic systems that avoid the use of heavy metals and utilize renewable starting materials, such as converting bio-derived glycerol (B35011) into propanol (B110389) feedstocks, represents a key goal for sustainable production.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

Synthesis AspectConventional ApproachPotential Green Alternative
Catalysts Often relies on precious or toxic metal catalysts.Biocatalysis (enzymes, whole cells) or earth-abundant metal catalysts.
Solvents Use of volatile organic compounds (VOCs).Deep eutectic solvents (DESs), water, or supercritical fluids.
Energy Input High temperatures and long reaction times.Microwave-assisted or sonochemical reactions for energy efficiency.
Feedstocks Petroleum-derived starting materials.Bio-based phenols and other renewable resources.
Atom Economy Multi-step syntheses with stoichiometric byproducts.Catalytic hydrogen borrowing or reductive amination for higher atom economy.

Addressing Unexplored Mechanistic Aspects and Reactivity Profiles of this compound

A fundamental understanding of a molecule's reactivity is crucial for its application. For this compound, significant opportunities exist to explore its reaction mechanisms and expand its known chemical transformations.

Detailed kinetic studies on its formation and subsequent reactions would provide valuable insight. For example, investigating the precise mechanism of the etherification reaction to form the propanoxy linkage or the amination step could lead to more efficient synthetic protocols. Mechanistic studies on the oxidation of related phenylethylamine drugs have been conducted to understand their metabolic pathways, and similar investigations for this compound could be highly informative.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-[(1-aminopropan-2-yl)oxy]-2-methoxybenzene, and how can reaction yields be optimized?

  • The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-methoxybenzene derivatives with 1-aminopropan-2-ol under alkaline conditions can yield the target compound. Optimization involves adjusting pH (8–10), temperature (60–80°C), and catalyst selection (e.g., K2CO3 or NaH). Monitoring intermediates via TLC or HPLC ensures reaction progression .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm methoxy (-OCH3) and aminopropoxy (-O-(CH2)CH(NH2)) substituents.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 212.1284).
  • IR : Peaks at ~3300 cm<sup>−1</sup> (N-H stretch) and ~1250 cm<sup>−1</sup> (C-O-C ether) are diagnostic .

Q. What preliminary biological assays are used to evaluate its enzyme inhibition potential?

  • Enzyme Activity Assays : Test inhibition of serine hydrolases (e.g., acetylcholinesterase) or cytochrome P450 isoforms using fluorogenic substrates.
  • Cellular Assays : Measure cytotoxicity (MTT assay) in human cell lines (e.g., HepG2) at 10–100 µM concentrations. IC50 values guide dose-response studies .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S configurations) in the aminopropoxy group influence biological activity?

  • Enantiomers can exhibit divergent binding affinities. For example, (R)-configured analogs show higher selectivity for α1-adrenergic receptors compared to (S)-forms. Chiral HPLC or asymmetric synthesis resolves enantiomers, followed by molecular docking to compare binding poses in receptor active sites .

Q. What computational approaches predict the compound’s interaction with metabolic enzymes (e.g., CYP3A4)?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., using GROMACS) to assess binding stability.
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability and toxicity risks (e.g., hepatotoxicity flags from structural alerts).
  • Docking Studies (AutoDock Vina) : Identify key residues (e.g., Phe304 in CYP3A4) involved in hydrogen bonding or π-π interactions .

Q. How can contradictory reports on its cytotoxicity (e.g., in vitro vs. in vivo models) be resolved?

  • Dose-Response Analysis : Compare IC50 values across cell types (e.g., primary vs. cancer cells) and species (e.g., rodent vs. human hepatocytes).
  • Metabolite Profiling : Use LC-MS to detect reactive intermediates (e.g., quinone methides) formed during hepatic metabolism that may explain in vivo toxicity discrepancies .

Q. What strategies mitigate oxidative degradation of the methoxy and aminopropoxy groups during storage?

  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to formulations.
  • Storage Conditions : Store under inert gas (N2) at 2–8°C in amber vials to prevent photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) .

Contradictions and Methodological Resolutions

  • Toxicity Data Variability : Some studies report low cytotoxicity (IC50 > 50 µM) in cancer cells , while others note hepatic lesions in rodents at 100 mg/kg . Resolution: Conduct interspecies metabolic profiling to identify species-specific detoxification pathways.
  • Synthetic Yield Discrepancies : Yields vary from 40–80% depending on solvent polarity (e.g., DMF vs. THF). Resolution: Use Design of Experiments (DoE) to optimize solvent, temperature, and catalyst interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.